molecular formula C13H10ClFO B1525936 1-Benzyloxy-2-chloro-4-fluorobenzene CAS No. 918524-11-5

1-Benzyloxy-2-chloro-4-fluorobenzene

Cat. No. B1525936
M. Wt: 236.67 g/mol
InChI Key: OTLZNNLQTGAQCK-UHFFFAOYSA-N
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Description

1-Benzyloxy-2-chloro-4-fluorobenzene is a chemical compound with the molecular formula C13H10ClFO and a molecular weight of 236.67 . It is also known as 2-(Benzyloxy)-4-chloro-1-fluorobenzene .


Molecular Structure Analysis

The InChI code for 1-Benzyloxy-2-chloro-4-fluorobenzene is 1S/C13H10ClFO/c14-11-6-7-12 (15)13 (8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 .


Physical And Chemical Properties Analysis

1-Benzyloxy-2-chloro-4-fluorobenzene is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Organic Chemistry: Synthesis of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene

Summary of the Application

“1-Benzyloxy-2-iodo-4-tert-octylbenzene” was synthesized from “4-tert-octylphenol” via bromination, benzyl protection, and halogen exchange reaction . This compound was then used in the Ullmann coupling reaction for the preparation of "1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene" .

Methods of Application or Experimental Procedures

The synthesis involved three main steps :

Results or Outcomes

The new method improved the yield and simplified the purification process . The synthesized “1-benzyloxy-2-iodo-4-tert-octylbenzene” was further examined for its application in the Ullmann coupling reaction for the preparation of "1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene" . The newly synthesized compounds were characterized by IR, GC, 1H NMR, 13C NMR, GC–MS, and HRMS .

Organic Chemistry: Synthesis of 1-(Benzyloxy)-4-bromo-3-chloro-2-fluorobenzene

Summary of the Application

“1-(Benzyloxy)-4-bromo-3-chloro-2-fluorobenzene” is a compound that can be synthesized from “1-Benzyloxy-2-chloro-4-fluorobenzene”. This compound can be used in various organic synthesis reactions .

Methods of Application or Experimental Procedures

The specific methods of synthesis and application are not detailed in the available resources. However, it’s likely that the bromination of “1-Benzyloxy-2-chloro-4-fluorobenzene” would result in the formation of "1-(Benzyloxy)-4-bromo-3-chloro-2-fluorobenzene" .

Results or Outcomes

The specific results or outcomes are not detailed in the available resources. However, the synthesized compound can be used in various organic synthesis reactions .

Organic Chemistry: Benzylic Oxidations and Reductions

Summary of the Application

“1-Benzyloxy-2-chloro-4-fluorobenzene” can be used in benzylic oxidations and reductions. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the available resources. However, it’s likely that the compound would undergo oxidation or reduction at the benzylic position .

Results or Outcomes

The specific results or outcomes are not detailed in the available resources. However, the reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Organic Chemistry: Synthesis of 2-(Benzyloxy)-4-chloro-1-fluorobenzene

Summary of the Application

“2-(Benzyloxy)-4-chloro-1-fluorobenzene” is a compound that can be synthesized from “1-Benzyloxy-2-chloro-4-fluorobenzene”. This compound can be used in various organic synthesis reactions .

Methods of Application or Experimental Procedures

The specific methods of synthesis and application are not detailed in the available resources. However, it’s likely that the rearrangement of “1-Benzyloxy-2-chloro-4-fluorobenzene” would result in the formation of "2-(Benzyloxy)-4-chloro-1-fluorobenzene" .

Results or Outcomes

Organic Chemistry: Synthesis of 1-Fluoro-4-nitrobenzene

Summary of the Application

“1-Fluoro-4-nitrobenzene” is a compound that can be synthesized from “1-Benzyloxy-2-chloro-4-fluorobenzene”. This compound can be used in various organic synthesis reactions .

Methods of Application or Experimental Procedures

The specific methods of synthesis and application are not detailed in the available resources. However, it’s likely that the nitration of “1-Benzyloxy-2-chloro-4-fluorobenzene” would result in the formation of "1-Fluoro-4-nitrobenzene" .

Safety And Hazards

The compound is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

2-chloro-4-fluoro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLZNNLQTGAQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyloxy-2-chloro-4-fluorobenzene

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-fluorophenol (617, 7 g, 0.05 mol) in tetrahydrofuran (100 mL) was added sodium hydride (1.8 g, 95% dry powder, 0.071 mol) at room temperature over 15 minutes under an atmosphere of nitrogen. The reaction mixture was stirred at room temperature for 30 minutes. Benzyl bromide (10 g, 0.060 mol) was added slowly to the reaction mixture, then stirred at room temperature overnight. The reaction mixture was poured into ice water, extracted with ethyl acetate, washed with hydrochloric acid (10%), water, brine, and dried over magnesium sulfate. After removal of solvent, the residue was purified by silica gel column chromatography eluting with ethyl acetate in hexane to provide compound as a white solid (618, 7.6 g, 60%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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